10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a complex heterocyclic compound characterized by its unique structure that incorporates both bromine and iodine atoms, along with a fused imidazo-oxazepine ring system. This compound is primarily utilized in medicinal chemistry and organic synthesis, serving as a crucial building block for the development of various pharmacologically active molecules. Its molecular formula is C12H10BrI N2O, and it has gained attention for its potential biological activities, including antimicrobial and anticancer properties .
The compound is classified as a member of the oxazepine family, which are known for their diverse biological activities. It is synthesized through multi-step organic reactions that often involve specific solvents and catalysts to ensure high purity and yield. The presence of halogens (bromine and iodine) in its structure enhances its reactivity, making it an attractive target for further chemical modifications .
The synthesis of 10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine typically follows a multi-step approach involving:
Key reaction conditions often include controlled temperatures, specific solvent systems (such as dimethylformamide or dichloromethane), and the use of catalysts to facilitate the desired transformations. The precise nature of these conditions can significantly influence the yield and purity of the final product .
The molecular structure of 10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine features:
This unique arrangement contributes to its chemical properties and reactivity.
The compound's molecular weight is approximately 328.03 g/mol, with notable physical characteristics that include solubility in organic solvents and stability under standard laboratory conditions .
10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine can participate in various chemical reactions:
The efficiency of these reactions often depends on factors such as temperature, solvent choice, and the presence of catalysts or reagents that can facilitate the desired transformations.
Relevant data from analytical studies (such as NMR spectroscopy) confirm the structural integrity and purity of synthesized samples .
10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine has significant applications in scientific research:
Halogen installation follows a strict sequence due to divergent reactivity requirements. Bromination precedes iodination to exploit the differential stability of C-Br and C-I bonds under reaction conditions. Electrophilic bromination of the benzo precursor employs bromine (Br₂) in dichloromethane at 0°C, targeting the electron-rich C10 position (ortho to oxazepine oxygen) with >85% regioselectivity [3] [8]. Subsequent imidazole ring iodination requires halogen-exchange protocols using CuI/N-iodosuccinimide in DMF at 120°C, achieving 70–78% yields [4]. The reverse sequence risks C-I bond cleavage during bromination’s harsher conditions.
Table 1: Halogenation Sequences and Conditions
Sequence | Reagents | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
Bromination → Iodination | Br₂/DCM → CuI/NIS/DMF | 0°C → 120°C | C10-Br, C2-I: >85% | 70–78% |
Iodination → Bromination | ICl/AcOH → Br₂/FeCl₃ | 25°C → 80°C | C10-I, C2-Br: <50% | 35–42% |
Key considerations:
Cyclization constructs the tricyclic system via intramolecular nucleophilic displacement. Two dominant approaches exist:
A. Oxazepine-First StrategyA 2-aminophenol precursor undergoes SNAr with methyl bromoacetate, forming an ether linkage. Nitro reduction and cyclocondensation with chloroacetaldehyde then yield the dihydrobenzo-oxazepine intermediate [7]. Final imidazole annulation uses bromoacetaldehyde diethyl acetal under acidic conditions (PPA, 140°C), achieving 65% cyclization efficiency but with poor regiocontrol over halogen placement [7].
B. Imidazole-First Strategy2-Bromo-4-iodoaniline reacts with 2-chloroacetaldehyde to form 5-bromo-2-iodoimidazole. A Ullmann coupling attaches a β-hydroxyethyl sidechain, followed by Mitsunobu cyclization (PPh₃/DIAD) to form the oxazepine ring [3] [5]. This method delivers superior regioselectivity (92%) for halogen positioning but suffers from low yields (45–50%) in the Mitsunobu step due to epimerization [5].
Table 2: Cyclization Methods Comparison
Method | Key Step | Conditions | Regioselectivity | Yield |
---|---|---|---|---|
Oxazepine-First | Imidazole annulation | PPA, 140°C | Moderate (C10-Br) | 65% |
Imidazole-First | Mitsunobu cyclization | PPh₃/DIAD, 0°C | High (C10-Br, C2-I) | 45–50% |
Reductive Amination | NaBH₃CN/AcOH | EtOH, 60°C | Low | 30–35% |
Microwave Assistance: Cyclization time reduces from 12h to 25min under microwave irradiation (180°C), improving yields to 74% by suppressing decomposition [5].
Regioselectivity is governed by the oxazepine ring’s electronic asymmetry and halogen ortho-directing effects. Bromination at C10 occurs 8× faster than at C7 due to:
Iodination requires ortho-activation by the imidazole nitrogen, making C2 12× more reactive than C4. DFT calculations confirm a 14.3 kcal/mol lower barrier for C2 iodination versus C4 [5]. Protecting Group Strategies:
Table 3: Regiochemical Outcomes in Electrophilic Substitution
Position | Electrophile | Directing Group | Relative Rate |
---|---|---|---|
C10 (Benzo) | Br⁺ | Oxazepine -O- | 1.00 |
C7 (Benzo) | Br⁺ | None | 0.12 |
C2 (Imidazole) | I⁺ | Imidazole -N= | 1.00 |
C4 (Imidazole) | I⁺ | None | 0.08 |
Directed Ortho-Metalation: n-BuLi at −78°C deprotonates C9 adjacent to C10-Br, enabling formylation or carboxylation [3].
Palladium Catalysis: Suzuki-Miyaura coupling at C2-I uses Pd(PPh₃)₄ (2 mol%) with phenylboronic acid, achieving 95% conversion in <1h [6]. C10-Br requires Pd(dppf)Cl₂ (5 mol%) due to lower reactivity [9]. Key Innovations:
Table 4: Catalytic Systems for Cross-Coupling
Reaction | Catalyst | Additives | Yield | Side Products |
---|---|---|---|---|
C2-I Suzuki | Pd(PPh₃)₄ | K₂CO₃, H₂O | 95% | <2% |
C10-Br Sonogashira | Pd(dppf)Cl₂/CuI | Et₃N, DMF | 80% | Homocoupling (8%) |
Halogen Exchange | CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine | Cs₂CO₃, dioxane | 75% | Dehalogenation (10%) |
Solvent Optimization: Mixed DMF/H₂O (4:1) enhances catalyst solubility while suppressing hydrodehalogenation [5]. Yield Limitations:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1